molecular formula C20H15F4N3OS B11246911 N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11246911
M. Wt: 421.4 g/mol
InChI Key: IBKUOOIMEPYKIO-UHFFFAOYSA-N
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Description

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a fluorophenyl group, and a trifluoromethylbenzamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. The imidazo[2,1-b][1,3]thiazole core interacts with molecular targets such as kinases, leading to the disruption of cellular processes like proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can be compared to other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE lies in its combination of a fluorophenyl group and a trifluoromethylbenzamide moiety, which enhances its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C20H15F4N3OS

Molecular Weight

421.4 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H15F4N3OS/c21-15-7-3-12(4-8-15)17-16(27-9-10-29-19(27)26-17)11-25-18(28)13-1-5-14(6-2-13)20(22,23)24/h1-8H,9-11H2,(H,25,28)

InChI Key

IBKUOOIMEPYKIO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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